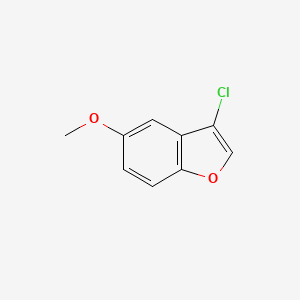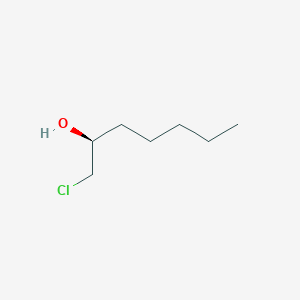
(2-Methyl-benzylamino)-acetic acid
説明
(2-Methyl-benzylamino)-acetic acid, also known as o-tolylglycine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of glycine, an amino acid that plays a crucial role in the human body's metabolism. In
科学的研究の応用
Photodecarboxylation and Photocaging
- Photodecarboxylation : A study by Blake et al. (2006) investigated the photodecarboxylation of xanthone acetic acids, leading to the production of methyl products. This reaction, involving an intermediate benzylic carbanion, suggests potential applications for (2-Methyl-benzylamino)-acetic acid in photodecarboxylation processes (Blake, Gagnon, Lukeman, & Scaiano, 2006).
Chemical Synthesis and Modifications
- Synthesis of Novel Derivatives : Tolkunov et al. (2004) described the acylation and cyclodehydration of various acetic acid arylamides, leading to the synthesis of new derivatives. This indicates that (2-Methyl-benzylamino)-acetic acid could be used to synthesize diverse chemical compounds (Tolkunov, Tolkunov, & Dulenko, 2004).
Analytical Applications
- Analytical Techniques : Jones and Pridham (1953) utilized benzidine in acetic acid for the quantitative estimation of sugars, demonstrating a potential analytical application for (2-Methyl-benzylamino)-acetic acid in the field of sugar analysis (Jones & Pridham, 1953).
Pharmaceutical and Medicinal Chemistry
- Drug Synthesis : Research in pharmaceutical and medicinal chemistry, such as the work by Lei (2013) on the synthesis of 2-methyl benzimidazole, points to potential applications of (2-Methyl-benzylamino)-acetic acid in the synthesis of medical and dye intermediates (Lei, 2013).
Material Science and Polymer Chemistry
- Photopolymerization : Ghosh and Mukherjee (1986) investigated the initiation of photopolymerization using acetic acid derivatives, indicating a potential application of (2-Methyl-benzylamino)-acetic acid in photopolymerization processes in material science (Ghosh & Mukherjee, 1986).
Corrosion Inhibition
- Corrosion Inhibition : Amin and Ibrahim (2011) explored the use of acetic acid derivatives for mild steel corrosion control, suggesting the possible use of (2-Methyl-benzylamino)-acetic acid in corrosion inhibition (Amin & Ibrahim, 2011).
特性
IUPAC Name |
2-[(2-methylphenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHQMEULJGMJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530860 | |
| Record name | N-[(2-Methylphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-benzylamino)-acetic acid | |
CAS RN |
702629-73-0 | |
| Record name | N-[(2-Methylphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1626089.png)

![1'-Benzyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1626091.png)






